molecular formula C11H8N6O2 B1605526 1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 65973-73-1

1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B1605526
CAS RN: 65973-73-1
M. Wt: 256.22 g/mol
InChI Key: NFVAFEQWWNNKLX-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, or 4-NPPA, is a synthetic compound that has been widely studied due to its potential applications in scientific research. It is a heterocyclic aromatic amine that is composed of two nitrogen atoms and four carbon atoms. 4-NPPA has been studied for its potential applications in the synthesis of various compounds, as well as its biochemical and physiological effects.

Scientific Research Applications

1. Anti-Inflammatory Applications

  • Summary of Application : Pyrimidines, including “1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine”, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Methods of Application : The compounds were screened for their COXs enzymes inhibitory effects and anti-inflammatory activities via an EIA kit and in vivo carrageenan-induced paw edema method in rats .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Antitubercular Applications

  • Summary of Application : Pyrrolo[2,3-d]pyrimidine derivatives, which include “1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine”, have been explored as potential antitubercular agents .
  • Methods of Application : The minimum inhibitory concentration (MIC) of the compounds against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis was assayed using the standard broth microdilution method .
  • Results or Outcomes : Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC90 values of 0.488–62.5 µM . The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, had a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .

properties

IUPAC Name

1-(4-nitrophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6O2/c12-10-9-5-15-16(11(9)14-6-13-10)7-1-3-8(4-2-7)17(18)19/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVAFEQWWNNKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40984456
Record name 1-(4-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine

CAS RN

65973-73-1
Record name 65973-73-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Wang, X Li, C Chen, H Wu, Z Qi, C Hu… - Journal of Medicinal …, 2017 - ACS Publications
FLT3-ITD mutant has been observed in about 30% of AML patients and extensively studied as a drug discovery target. On the basis of our previous study that ibrutinib (9) exhibited …
Number of citations: 33 pubs.acs.org
OI Abd El-Salam, MEA Zaki, MM Said… - Egyptian J. of …, 2012 - ejchem.journals.ekb.eg
ASERIES of pyrimidine and fused triazolopyrimidine derivatives were newly synthesized using aminopyrazole carbonitrile 1 as a had starting material and compounds 14 and 16 are …
Number of citations: 9 ejchem.journals.ekb.eg
S Singh, PK Sharma, R Dudhe… - Asian Journal of …, 2011 - indianjournals.com
A novel series of substituted pyrazolopyrimidine derivatives have been synthesized from substituted hydrazine derivatives and ethoxy (methylene)malanonitrile gives an intermediate (5-…
Number of citations: 3 www.indianjournals.com
LW Mohamed, MM Kandeel, MK Abd El-hamid… - researchgate.net
A new series of aryl substituted pyrazolo [3, 4-d] pyrimidine with anticipated antitumor activity has been synthesized. A full chemical characterization of the new compounds is provided. …
Number of citations: 2 www.researchgate.net

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